1H-Indazole-4-carboxylic Acid

Overview

Description

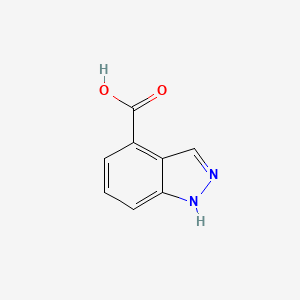

1H-Indazole-4-carboxylic acid is a heterocyclic aromatic organic compound that features an indazole ring fused with a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These reactions typically occur under mild conditions and yield good to excellent results.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and solvent-free conditions are common practices to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

1H-Indazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1H-Indazole-4-carboxylic acid exhibits a wide range of biological activities, making it a valuable compound in pharmacological research.

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. Notably, derivatives of this compound have been found to induce apoptosis and inhibit tumor growth in various cancer cell lines. For example, studies have reported that certain derivatives can effectively target fibroblast growth factor receptors (FGFRs), which are implicated in several cancers, with an IC50 value as low as 30.2 nM .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against a variety of pathogens. This suggests potential applications in developing treatments for infectious diseases .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities, which could be beneficial for managing chronic inflammatory conditions .

Contraceptive Potential

A derivative known as gamendazole demonstrated a 100% infertility rate in male rats after administration, highlighting the potential of indazole carboxylic acids as non-hormonal male contraceptives . This finding emphasizes the need for further exploration into the contraceptive applications of similar compounds.

Coordination Chemistry

This compound serves as an important ligand in coordination chemistry, forming various coordination polymers with transition metals.

Synthesis and Properties

The compound can be synthesized through several methods, including cyclization reactions involving ortho-substituted benzylidenehydrazines. These coordination polymers exhibit unique magnetic and luminescent properties due to the interaction between the metal ions and the indazole framework .

| Coordination Polymer | Metal Ion | Magnetic Properties | Luminescent Properties |

|---|---|---|---|

| Polymer A | Copper | Spin-canted effect | High luminescence |

| Polymer B | Zinc | Non-toxic | Moderate luminescence |

| Polymer C | Cadmium | Toxicity observed | High luminescence |

Studies have shown that cadmium-based coordination polymers derived from this compound exhibit dose-dependent toxicity towards melanoma cells, while zinc-based polymers do not show inherent toxicity, making them suitable candidates for biomedical applications .

Material Science

The unique properties of this compound make it an attractive candidate for material science applications.

Magnetic and Luminescent Materials

The ability to form coordination polymers with interesting magnetic and luminescent properties opens avenues for developing advanced materials for electronic and photonic applications . The planar structure of the indazole ring facilitates close packing within crystal lattices, enhancing magnetic interactions .

Case Studies

Several case studies highlight the significance of this compound in scientific research:

- Cancer Research : A study focused on derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid revealed potent inhibitory effects on cancer cell lines through targeted action on FGFRs .

- Coordination Polymers : Research into cadmium-based coordination polymers demonstrated their selective toxicity against melanoma cells while exhibiting interesting luminescent properties .

Mechanism of Action

The mechanism by which 1H-indazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1H-Indazole-4-carboxylic acid can be compared with other similar compounds, such as:

1H-Indazole-3-carboxylic acid: Similar in structure but with the carboxylic acid group at the third position, exhibiting different chemical and biological properties.

2H-Indazole-4-carboxylic acid: A tautomeric form with distinct stability and reactivity.

1H-Indazole-4-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Biological Activity

1H-Indazole-4-carboxylic acid (IAC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of IAC's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its indazole core with a carboxylic acid functional group at the 4-position. This structure is crucial for its interaction with biological targets.

IAC exhibits its biological effects through several mechanisms:

- Enzyme Interaction : IAC interacts with various enzymes, including cytochrome P450s, influencing metabolic pathways and cellular processes.

- Receptor Binding : Like other indole derivatives, IAC binds to multiple receptors, modulating their activity and affecting cellular signaling pathways .

- Cell Cycle Regulation : Research indicates that IAC can influence gene expression related to cell cycle regulation and apoptosis, showcasing its potential as an anticancer agent.

Biological Activities

The biological activities of IAC are extensive and include:

- Anticancer Activity : IAC has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives of indazole, including IAC, can effectively target cancer cells by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Properties : IAC exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which could be beneficial in managing chronic inflammatory conditions.

- Potential as a Contraceptive Agent : A derivative of indazole carboxylic acid, gamendazole, demonstrated a 100% infertility rate in male rats after administration. This suggests that similar compounds may have potential in developing non-hormonal male contraceptives .

Research Findings and Case Studies

Several studies have highlighted the biological significance of IAC:

- Cancer Research : A study focused on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid derivatives revealed potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The most potent derivative exhibited an IC50 value of approximately 30.2 nM .

- Coordination Polymers : Recent investigations into coordination polymers based on IAC showed promising luminescent properties and selective toxicity against cancer cell lines. For instance, cadmium-based polymers demonstrated dose-dependent toxicity toward melanoma cells while zinc-based polymers did not exhibit inherent toxicity .

- Mechanistic Insights : In vitro studies indicated that gamendazole inhibits inhibin B production by Sertoli cells, suggesting a targeted action on male reproductive cells. This finding underscores the potential for developing targeted contraceptive therapies based on indazole derivatives .

Data Summary

Q & A

Basic Research Questions

Q. How is 1H-Indazole-4-carboxylic Acid (HL) utilized in synthesizing coordination polymers (CPs)?

Answer: HL serves as a versatile ligand in solventothermal synthesis. For example, mixing HL with transition metal salts (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O) in a DMF:H₂O (1:1) solvent at 100°C for 24 hours yields 2D coordination polymers like [Co(L)₂(H₂O)₂]ₙ (1) or [Cu(L)₂(H₂O)]ₙ (3). Post-synthesis, crystals are washed with water/methanol and characterized via FT-IR spectroscopy and elemental analysis to confirm purity and composition .

Q. What structural characterization techniques are employed for HL-based CPs?

Answer: Key techniques include:

- Single-crystal X-ray diffraction (XRD): Bruker X8 APEX II and D8 Venture diffractometers with MoKα radiation (λ = 0.71073 Å) resolve crystal structures. Data processed with APEX2 and refined via SHELXL-2018 .

- Photoluminescence (PL) spectroscopy: Room-temperature emission spectra (340 nm excitation) reveal blue-shifted luminescence in Zn/Cd polymers compared to free HL .

- Elemental analysis: Quantifies C, H, N content (e.g., Co compound: C 46.06%, H 3.38%, N 13.43%) .

Q. How are cytotoxicity assays designed to evaluate HL-based CPs?

Answer:

- Cell lines: HEK293 (human embryonic kidney) and B16-F10 (mouse melanoma) cultured in EMEM supplemented with 10% fetal bovine serum (FBS) .

- Exposure: Cells treated with compounds (48 hours) in 96-well plates.

- Viability measurement: MTS assay quantifies metabolic activity. Results reported as mean ± SEM (e.g., Cd polymer (5) reduces B16-F10 viability to 53% at highest concentration) .

Advanced Research Questions

Q. How do magnetic properties vary among HL-based CPs with different metal centers?

Answer:

- Co(II) (1): Exhibits slow magnetic relaxation due to spin-orbit coupling (λ = −183 cm⁻¹) and axial anisotropy (D = 50.0 cm⁻¹). AC susceptibility shows frequency-dependent χM″ peaks, indicating single-ion magnet (SIM) behavior .

- Cu(II) (3): Displays spin-canting antiferromagnetism with a coercive field of 220 Oe. Field-cooled (FC) and zero-field-cooled (ZFC) measurements reveal spontaneous magnetization below 10 K .

- Ni(II) (2): Zero-field splitting (ZFS) observed via χMT reduction at low temperatures (0.69 cm³ K mol⁻¹ at 2 K) .

Q. What explains the selective cytotoxicity of Cd-based CP (5) against B16-F10 cells?

Answer: Cd(II) ion release from the polymer likely drives toxicity. MTS assays show dose-dependent B16-F10 viability reduction (53% at 100 µM), while HEK293 cells remain unaffected. This selectivity may arise from extracellular Cd(II) release rather than cellular uptake .

Q. How do π-π interactions influence the luminescent properties of Zn/Cd CPs?

Answer: Rigid coordination environments in [Zn(L)₂]ₙ (4) and [Cd(L)₂]ₙ (5) reduce non-radiative decay, enhancing emission intensity (388–403 nm). Blue shifts vs. free HL suggest π-π stacking between indazole rings alters electronic transitions .

Q. What methodologies resolve contradictions in magnetic data interpretation?

Answer: Combining experimental and computational approaches:

- Dynamic magnetic data: Analyzed via PHI software using spin Hamiltonian (e.g., Orbach and direct relaxation processes for Co(II)) .

- DFT calculations: Assess intermolecular interactions (e.g., weak ferromagnetic coupling J ∼ 0.004 cm⁻¹ in Co(II) CPs) .

Q. How are luminescence quenching mechanisms studied in HL-based CPs?

Answer:

Properties

IUPAC Name |

1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKZHHIUOZGUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621137 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677306-38-6 | |

| Record name | 1H-Indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.